Z-9-ヘキサデセン-1-オールアセテート

概要

説明

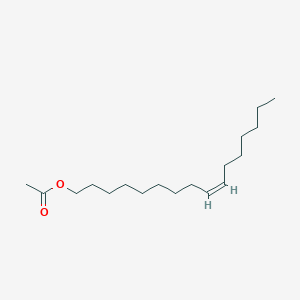

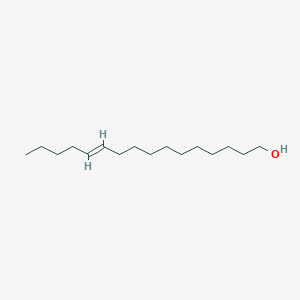

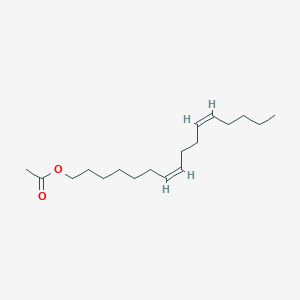

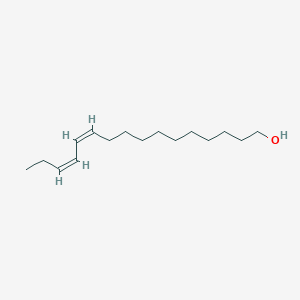

Z-9-Hexadecen-1-ol acetate: . It is a long-chain fatty acid ester commonly found in pheromone blends of various insect species .

科学的研究の応用

Chemistry: Z-9-Hexadecen-1-ol acetate is used as a reference compound in gas chromatography and mass spectrometry for the identification of similar compounds .

Biology: It is a key component in the study of insect pheromones, particularly in moth species. Researchers use it to understand mating behaviors and develop pest control strategies.

Medicine: While not directly used in medicine, its analogs are studied for their potential antiviral and antibacterial properties .

Industry: The compound is used in the formulation of pheromone traps for pest management in agriculture.

作用機序

Target of Action

Z-9-Hexadecen-1-ol acetate, also known as 9Z-Hexadecenyl acetate, is an unsaturated long-chain fatty alcohol . It has been found in pheromone gland extracts from H. assulta . The primary targets of this compound are the olfactory receptors of certain insects, particularly moths .

Mode of Action

The compound interacts with its targets by binding to the olfactory receptors of the insects . This binding triggers a signal transduction pathway that leads to changes in the behavior of the insects .

Biochemical Pathways

The affected biochemical pathway is the olfactory signal transduction pathway . When Z-9-Hexadecen-1-ol acetate binds to the olfactory receptors, it triggers a cascade of biochemical reactions that lead to the generation of nerve impulses. These impulses are then transmitted to the brain of the insect, resulting in behavioral changes .

Result of Action

The binding of Z-9-Hexadecen-1-ol acetate to the olfactory receptors of insects leads to behavioral changes . For example, it has been shown to decrease flight, upwind, close, landing, and copulatory behavior induced by an H. assulta pheromone blend in male H. assulta moths .

生化学分析

Biochemical Properties

The biochemical properties of Z-9-Hexadecen-1-ol acetate are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For example, it has been found in pheromone gland extracts, suggesting that it may play a role in insect communication .

Cellular Effects

It has been suggested that this compound may have virucidal activity against herpes simplex virus 2 (HSV-2) when used at a concentration of 10 mM . It is also active against the bacterium S. mutans .

Molecular Mechanism

It is known that this compound can interact with various biomolecules, potentially influencing their function .

Temporal Effects in Laboratory Settings

It is known that this compound can be stably expressed in plants, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that this compound can be stably expressed in plants, suggesting that it may have effects in animal models .

Metabolic Pathways

It is known that this compound can be stably expressed in plants, suggesting that it may be involved in plant metabolic pathways .

Transport and Distribution

It is known that this compound can be stably expressed in plants, suggesting that it may be transported and distributed within plant cells .

Subcellular Localization

It is known that this compound can be stably expressed in plants, suggesting that it may be localized to specific compartments or organelles within plant cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-9-Hexadecen-1-ol acetate typically involves the esterification of Z-9-Hexadecen-1-ol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: Industrial production of Z-9-Hexadecen-1-ol acetate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .

化学反応の分析

Types of Reactions:

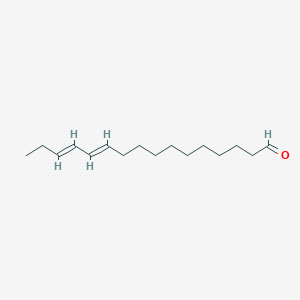

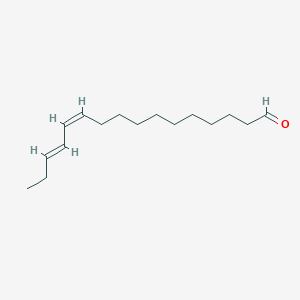

Oxidation: Z-9-Hexadecen-1-ol acetate can undergo oxidation to form corresponding aldehydes or carboxylic acids.

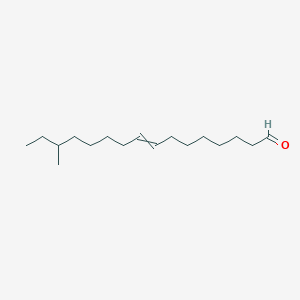

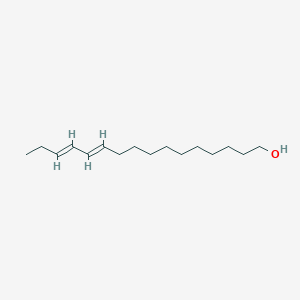

Reduction: The compound can be reduced to form Z-9-Hexadecen-1-ol.

Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Z-9-Hexadecenal or Z-9-Hexadecenoic acid.

Reduction: Z-9-Hexadecen-1-ol.

Substitution: Various substituted esters depending on the nucleophile used.

類似化合物との比較

- Z-9-Hexadecenal

- Z-11-Hexadecenal

- Z-7-Hexadecen-1-ol acetate

- Z-11-Hexadecen-1-ol acetate

- Z-9-Hexadecen-1-ol

Uniqueness: Z-9-Hexadecen-1-ol acetate is unique due to its specific double bond position and acetate functional group, which confer distinct olfactory properties. This makes it particularly effective in mimicking natural pheromone blends used by certain moth species .

特性

IUPAC Name |

[(Z)-hexadec-9-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKBQCYSUVICLV-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34010-20-3 | |

| Record name | (Z)-9-Hexadecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34010-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hexadecen-1-ol, acetate, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034010203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hexadecenyl acetate, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3V5G565CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Z-9-Hexadecen-1-ol acetate in the sexual communication of Heliothis subflexa?

A1: Z-9-Hexadecen-1-ol acetate is a minor component of the sex pheromone blend produced by female Heliothis subflexa moths [, ]. While not the primary attractant, its presence in the blend, alongside other components like Z-11-hexadecenal and Z-11-hexadecen-1-ol, is crucial for successful mate attraction and recognition [, ]. Research suggests that variations in the ratios of these components can influence male attraction, highlighting the importance of understanding the complete pheromone profile [, ].

Q2: How does the production of Z-9-Hexadecen-1-ol acetate in Heliothis subflexa compare to other species like Heliothis virescens?

A2: Research indicates that Heliothis subflexa and Heliothis virescens, while closely related, exhibit distinct pheromone profiles []. Heliothis subflexa females produce Z-9-Hexadecen-1-ol acetate as part of their pheromone blend, whereas this compound has not been identified in the emissions of Heliothis virescens []. Furthermore, the ratios of other pheromone components, such as Z-11-hexadecenal and its corresponding alcohol and acetate esters, differ significantly between these species []. This difference underscores the species-specificity of pheromone blends and their role in reproductive isolation.

Q3: Have there been any studies on the use of Z-9-Hexadecen-1-ol acetate in pest management strategies for Heliothis subflexa?

A3: While the research primarily focuses on identifying and characterizing the pheromone components of Heliothis subflexa, the findings have implications for pest management [, ]. Understanding the precise blend and ratios of components, including Z-9-Hexadecen-1-ol acetate, is crucial for developing effective pheromone-based trapping systems for monitoring and potentially controlling Heliothis subflexa populations []. By exploiting the insects' natural communication system, such strategies offer environmentally friendly alternatives to traditional insecticides.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)